3-Butoxyaniline hydrochloride
CAS No.: 70743-76-9
Cat. No.: VC4173430
Molecular Formula: C10H16ClNO
Molecular Weight: 201.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70743-76-9 |
|---|---|
| Molecular Formula | C10H16ClNO |
| Molecular Weight | 201.69 |
| IUPAC Name | 3-butoxyaniline;hydrochloride |
| Standard InChI | InChI=1S/C10H15NO.ClH/c1-2-3-7-12-10-6-4-5-9(11)8-10;/h4-6,8H,2-3,7,11H2,1H3;1H |
| Standard InChI Key | HOQFMILTYTWOSF-UHFFFAOYSA-N |
| SMILES | CCCCOC1=CC=CC(=C1)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-Butoxyaniline hydrochloride consists of a benzene ring with a butoxy (-O-C₄H₉) group at the 3-position and an aniline (-NH₂) group at the 4-position, stabilized as a hydrochloride salt. The hydrochloride moiety improves aqueous solubility, a critical factor for biological testing . The SMILES notation for the compound is CCCCOC1=CC=CC(=C1)N.Cl, reflecting its branched alkoxy chain and ionic chloride component.
Physicochemical Characteristics
Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₆ClNO |
| Molecular Weight | 201.69 g/mol |
| IUPAC Name | 3-butoxyaniline hydrochloride |
| Solubility | Enhanced in aqueous media |
| Stability | Hygroscopic; store in dry conditions |
While exact solubility data remain unspecified, the hydrochloride form generally increases polar interactions, making it more soluble than the freebase aniline . The compound’s hygroscopic nature necessitates storage in airtight containers under inert atmospheres to prevent degradation.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 3-butoxyaniline hydrochloride typically proceeds via the alkylation of 3-aminophenol with 1-bromobutane in the presence of a strong base such as sodium hydride (NaH). This method, adapted from analogous alkoxyaniline syntheses, involves nucleophilic substitution where the phenoxide ion attacks the alkyl bromide . Subsequent treatment with hydrochloric acid yields the hydrochloride salt:
Reaction conditions (e.g., reflux in anhydrous tetrahydrofuran) optimize yield, while purification employs techniques like recrystallization or column chromatography .
Industrial Manufacturing
Industrial production scales this process using continuous-flow reactors to enhance efficiency. Advanced purification methods, such as fractional distillation under reduced pressure, ensure high purity (>98%). Patent literature highlights similar benzylamine derivatives produced via automated systems, minimizing human exposure to hazardous intermediates .
Research and Industrial Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing kinase inhibitors and antimicrobial agents. Its amine group facilitates conjugation with carbonyl compounds, enabling the formation of Schiff bases or urea derivatives for drug discovery .
Chemical Synthesis
In organic chemistry, 3-butoxyaniline hydrochloride acts as a building block for heterocyclic compounds. For example, Biginelli reactions employ similar anilines to synthesize dihydropyrimidinones, which exhibit antimalarial and antihypertensive properties .
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